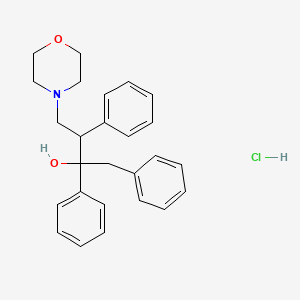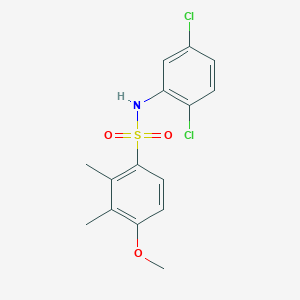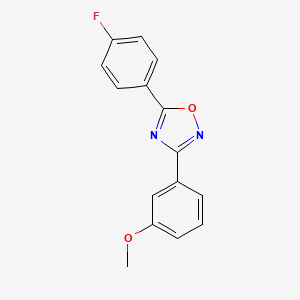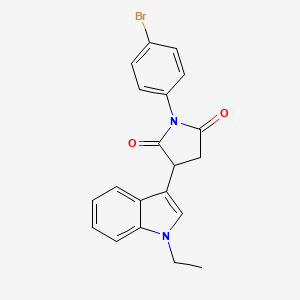
4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
Overview
Description
4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol is an organic compound that features a morpholine ring attached to a butanol backbone with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride typically involves the reaction of morpholine with triphenylbutanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of triphenylbutanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. This compound may also affect cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and in the color developing process in photographs.
2-(4-Morpholinyl)-8-phenyl-chromone: A specific inhibitor of phosphatidylinositol 3′-kinase, used in cancer research.
Uniqueness
4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol is unique due to its combination of a morpholine ring with a triphenylbutanol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c28-26(24-14-8-3-9-15-24,20-22-10-4-1-5-11-22)25(23-12-6-2-7-13-23)21-27-16-18-29-19-17-27;/h1-15,25,28H,16-21H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXYPNUWZMDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(CC3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4224097.png)

![N-[4-(benzyloxy)phenyl]-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4224107.png)
![ethyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate](/img/structure/B4224114.png)
![2-{4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4224133.png)
![ethyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B4224141.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}thiomorpholine](/img/structure/B4224149.png)
![2-[2-(4a,10a-Dihydrophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B4224155.png)
![8-(5-chlorothiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4224166.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4224170.png)



![N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B4224186.png)
